2,5,5-Trimethylocta-1,6,7-trien-4-one
Description
2,5,5-Trimethylocta-1,6,7-trien-4-one is a cyclic monoterpenoid ketone characterized by a triene backbone with methyl substituents at positions 2, 5, and 3. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol (calculated). The compound features conjugated and isolated double bonds at positions 1, 6, and 7, which may influence its stability, reactivity, and spectroscopic properties.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
InChI |
InChI=1S/C11H16O/c1-6-7-11(4,5)10(12)8-9(2)3/h7H,1-2,8H2,3-5H3 |
InChI Key |
IREGLMVZRJCGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=O)C(C)(C)C=C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The most closely related compound to 2,5,5-Trimethylocta-1,6,7-trien-4-one is (E)-2,6-Dimethylocta-2,5,7-trien-4-one (synonyms: trans-Ocimenone, trans-Tagetenone). Key structural differences include:
- Methyl substitution : The target compound has three methyl groups (positions 2, 5, 5) compared to two methyl groups (positions 2, 6) in the analog.
- Double bond positions : The target compound’s double bonds are at 1, 6, and 7, whereas the analog has conjugated double bonds at 2, 5, and 7.
- Stereochemistry : The (E)-configuration in the analog ensures trans-arrangement of substituents, while the target compound’s stereochemistry is undefined in available literature.
Thermodynamic Properties
The gas-phase heat capacity (Cp,gas) of (E)-2,6-Dimethylocta-2,5,7-trien-4-one, calculated using the Joback method, ranges from 290.46 J/mol·K at 486.83 K to 360.87 J/mol·K at 686.94 K . These values reflect its molecular flexibility and energy distribution. However, experimental or computational data for the target compound remain unavailable.
Chromatographic Behavior
(E)-2,6-Dimethylocta-2,5,7-trien-4-one exhibits retention indices (RI) of 1280–1310 on non-polar columns (e.g., DB-5) and 1350–1380 on polar columns (e.g., HP-INNOWax), depending on the active phase . The target compound’s isolated double bonds and bulkier substituents would likely reduce volatility, leading to higher retention indices compared to its analog.
Stability and Reactivity
- Conjugation effects: The conjugated triene system in (E)-2,6-Dimethylocta-2,5,7-trien-4-one enhances resonance stabilization, making it less prone to oxidation than the target compound’s non-conjugated system.
- Steric effects : The 2,5,5-trimethyl arrangement in the target compound may hinder nucleophilic attacks at the ketone group, altering its reactivity in synthesis or degradation pathways.
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